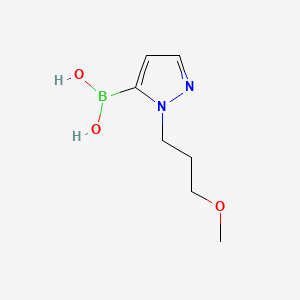
(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methoxypropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be used in the design of enzyme inhibitors for studying enzyme function and regulation .
Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and diabetes. This compound may be explored for its potential in drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and electronic materials. This compound can be utilized in the synthesis of advanced materials with specific properties .
作用機序
The mechanism of action of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
- (1-(3-Methoxypropyl)-1H-pyrazol-3-yl)boronic acid
- (1-(3-Methoxypropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(3-Methoxypropyl)-1H-pyrazol-2-yl)boronic acid
Uniqueness: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The position of the methoxypropyl group and the boronic acid moiety can affect the compound’s chemical properties and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H13BN2O3 |
|---|---|
分子量 |
184.00 g/mol |
IUPAC名 |
[2-(3-methoxypropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-13-6-2-5-10-7(8(11)12)3-4-9-10/h3-4,11-12H,2,5-6H2,1H3 |
InChIキー |
YLXBGKNYXQPKAR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=NN1CCCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


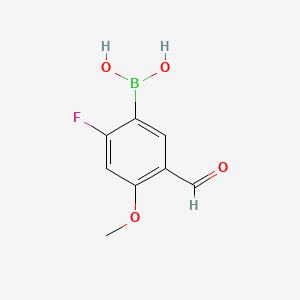
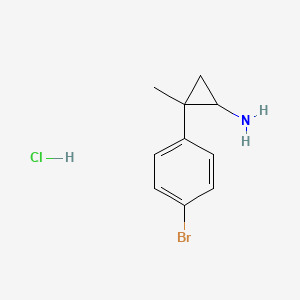
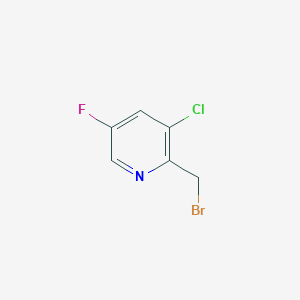
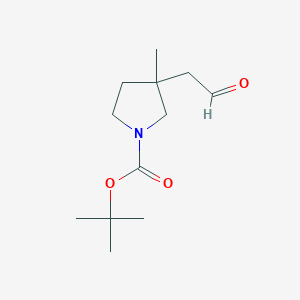
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
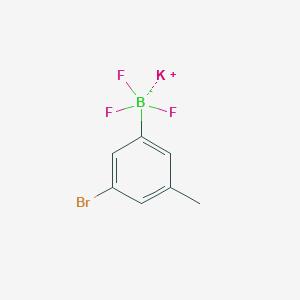
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
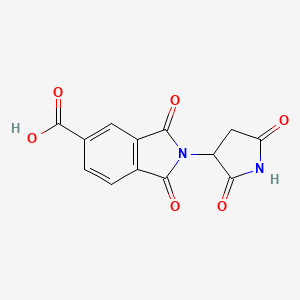
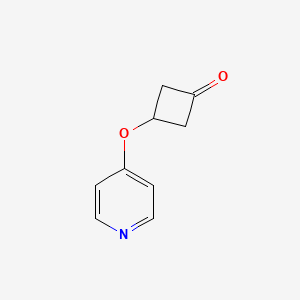
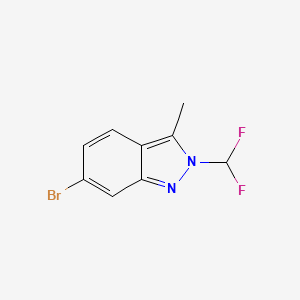
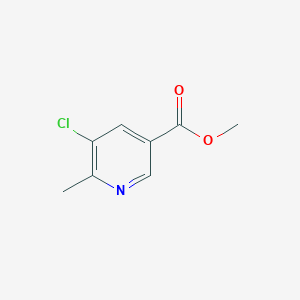
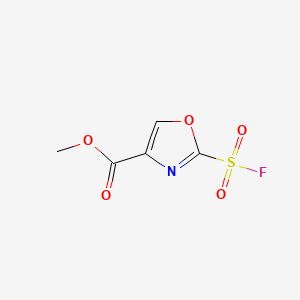
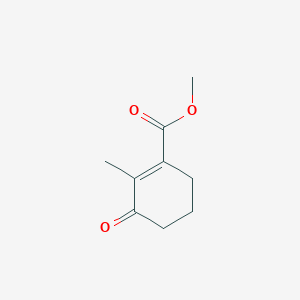
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
